4-(Aminomethyl)piperidin-2-one dihydrochloride
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Overview
Description
4-(Aminomethyl)piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C6H12N2O·2HCl It is a derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)piperidin-2-one typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the cyclization of unsaturated intermediates, which can be achieved through various reaction conditions .
Industrial Production Methods
Industrial production of 4-(Aminomethyl)piperidin-2-one dihydrochloride often employs large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to convert pyridine derivatives into the desired piperidine compounds . The resulting product is then purified and converted into its dihydrochloride salt form for stability and ease of handling.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)piperidin-2-one dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized piperidine derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted piperidine derivatives .
Scientific Research Applications
4-(Aminomethyl)piperidin-2-one dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Aminomethyl)piperidin-2-one dihydrochloride can be compared with other similar compounds, such as:
Piperidine: A simpler structure with similar chemical properties.
Pyridine: A related heterocyclic compound with different reactivity.
Piperazine: Another piperidine derivative with distinct biological activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for various applications in research and industry .
Properties
IUPAC Name |
4-(aminomethyl)piperidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c7-4-5-1-2-8-6(9)3-5;;/h5H,1-4,7H2,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIJRRUBSMXZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)CC1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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